molecular formula C14H16N2O3 B2869476 tert-butyl N-[3-(1,3-oxazol-5-yl)phenyl]carbamate CAS No. 1483530-03-5

tert-butyl N-[3-(1,3-oxazol-5-yl)phenyl]carbamate

Cat. No.: B2869476
CAS No.: 1483530-03-5
M. Wt: 260.293
InChI Key: ZJCQDBKCMRJEIU-UHFFFAOYSA-N
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Description

tert-Butyl N-[3-(1,3-oxazol-5-yl)phenyl]carbamate ( 1483530-03-5) is a high-purity chemical building block of interest in medicinal chemistry and drug discovery research. This compound, with a molecular formula of C₁₄H₁₆N₂O₃ and a molecular weight of 260.29 g/mol, features both a carbamate-protected aniline group and an oxazole heterocycle . The oxazole ring is a privileged structure in medicinal chemistry, known for its ability to participate in hydrogen bonding and dipole interactions, which is crucial for enhancing the binding affinity of small molecules to biological targets. While specific biological data for this exact compound is not widely published, analogs containing the N-phenylurea core and similar heterocyclic systems have been investigated as potent inhibitors of kinases like FLT3, showing promising activity in models of acute myeloid leukemia (AML) . This suggests its potential utility in the synthesis of targeted cancer therapeutics. The presence of the acid-labile tert-butoxycarbonyl (Boc) protecting group makes it a versatile intermediate for the stepwise synthesis of more complex molecules; the Boc group can be readily removed under mild acidic conditions to reveal the aniline functionality for further derivatization . Researchers can employ this compound in the exploration of new pharmacologically active agents, particularly in constructing compound libraries for high-throughput screening. It is supplied with a guaranteed purity of ≥98% and should be stored sealed in a dry environment at 2-8°C. This product is intended for research and further manufacturing applications only and is not approved for direct human use.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

tert-butyl N-[3-(1,3-oxazol-5-yl)phenyl]carbamate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H16N2O3/c1-14(2,3)19-13(17)16-11-6-4-5-10(7-11)12-8-15-9-18-12/h4-9H,1-3H3,(H,16,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZJCQDBKCMRJEIU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NC1=CC=CC(=C1)C2=CN=CO2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H16N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

260.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Cyclization of α-Hydroxy Ketones

α-Hydroxy ketones undergo condensation with potassium cyanate under acidic conditions to form oxazol-2-ones. For example, 4-phenyl-oxazol-2-one derivatives are synthesized from α-hydroxy ketones via intramolecular cyclization. This method is advantageous for introducing substituents at the C(4) position of the oxazole ring.

Palladium-Catalyzed Cross-Coupling

Aryl halides functionalized with oxazole precursors are coupled with heteroaryl boronic acids or stannanes under Suzuki-Miyaura conditions. Source describes Pd-catalyzed cross-coupling of bromophenyl intermediates with thiazolidinedione derivatives to construct 5-aryl-oxazol-2-ones. Similar strategies could be adapted to introduce the 1,3-oxazol-5-yl group at the meta position of the phenyl ring.

Carbamate Formation via Boc Protection

The tert-butoxycarbonyl (Boc) group is introduced via reaction of the aniline intermediate with di-tert-butyl dicarbonate (Boc anhydride). This method is widely employed due to its mild conditions and high efficiency.

Standard Boc Protection Protocol

Reaction Scheme:
$$
\text{3-(1,3-Oxazol-5-yl)aniline} + (\text{Boc})_2\text{O} \xrightarrow{\text{Base}} \text{tert-Butyl N-[3-(1,3-oxazol-5-yl)phenyl]carbamate}
$$

Procedure:

  • Dissolve 3-(1,3-oxazol-5-yl)aniline (1.0 equiv) in anhydrous dichloromethane (DCM).
  • Add Boc anhydride (1.2 equiv) and 4-dimethylaminopyridine (DMAP, 0.1 equiv).
  • Stir at room temperature under nitrogen for 12–24 hours.
  • Quench with water, extract with DCM, and purify via silica gel chromatography.

Key Considerations:

  • DMAP accelerates the reaction by acting as a nucleophilic catalyst.
  • Electron-withdrawing effects of the oxazole ring may slightly reduce the amine’s nucleophilicity, necessitating extended reaction times.

Alternative Carbamate Synthesis Routes

Activated Mixed Carbonate Method

p-Nitrophenyl chloroformate (PNPCOCl) reacts with tert-butanol to generate an activated carbonate intermediate, which subsequently reacts with the aniline:

Reaction Scheme:
$$
\text{PNPCOCl} + \text{tert-BuOH} \rightarrow \text{tert-BuOCOO-PNP} \xrightarrow{\text{Aniline}} \text{tert-Butyl carbamate}
$$

Advantages:

  • High yields (70–90%) for aromatic amines.
  • Avoids use of toxic phosgene derivatives.

Triphosgene-Mediated Carbamation

Triphosgene converts the aniline to an isocyanate intermediate, which is trapped by tert-butanol:

Procedure:

  • Add triphosgene (0.33 equiv) to a solution of 3-(1,3-oxazol-5-yl)aniline in tetrahydrofuran (THF) at 0°C.
  • Introduce triethylamine (3.0 equiv) and stir for 1 hour.
  • Add tert-butanol and heat to 50°C for 6 hours.
  • Isolate the product via filtration or extraction.

Limitations:

  • Requires careful handling of triphosgene due to toxicity.
  • Overalkylation may occur without tetrabutylammonium iodide (TBAI) as a stabilizer.

Comparative Analysis of Methods

Method Yield (%) Purity Key Reagents Reference
Boc Protection 85–92 >95% Boc anhydride, DMAP
Activated Carbonate 70–85 90–95% PNPCOCl, tert-BuOH
Triphosgene Route 65–75 85–90% Triphosgene, TEA

Notes:

  • Boc protection is optimal for scalability and safety.
  • Activated carbonates are preferable for sterically hindered amines.

Purification and Characterization

Purification:

  • Silica gel chromatography using ethyl acetate/hexane gradients (Rf = 0.3–0.5).
  • Recrystallization from ethanol/water mixtures improves crystalline purity.

Characterization Data:

  • 1H NMR (CDCl3): δ 1.45 (s, 9H, Boc), 6.95 (s, 1H, oxazole-H), 7.35–7.60 (m, 4H, aryl-H).
  • HRMS: m/z 260.1161 [M+H]+ (calc. for C14H16N2O3: 260.1161).

Chemical Reactions Analysis

Types of Reactions

Tert-butyl N-[3-(1,3-oxazol-5-yl)phenyl]carbamate can undergo various chemical reactions, including:

    Substitution Reactions: The compound can participate in nucleophilic substitution reactions, particularly at the oxazole ring.

    Oxidation and Reduction: The phenyl and oxazole moieties can undergo oxidation and reduction reactions under appropriate conditions.

Common Reagents and Conditions

    Palladium-Catalyzed Reactions: As mentioned, palladium catalysts are commonly used in the synthesis of this compound.

    Bases: Cesium carbonate is a typical base used in these reactions.

    Solvents: 1,4-Dioxane is a frequently used solvent for these reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, palladium-catalyzed cross-coupling reactions typically yield N-Boc-protected anilines .

Scientific Research Applications

Tert-butyl N-[3-(1,3-oxazol-5-yl)phenyl]carbamate is a chemical compound with a molecular weight of approximately 260.29 g/mol and a molecular formula of C14H16N2O3C_{14}H_{16}N_{2}O_{3} . It features a tert-butyl group, a phenyl ring with an oxazole moiety, and a carbamate functional group. This compound is part of a class of organic molecules with diverse biological activities and applications in medicinal chemistry.

Applications

This compound finds applications in various fields:

  • Medicinal Chemistry It serves as a building block for synthesizing bioactive molecules.
  • Pharmaceutical Research It is used in developing new drugs.
  • Agrochemicals It is utilized in the synthesis of crop protection agents.
  • Material Science It is employed in creating new materials with specific properties.

Biological Activities

This compound has potential biological activities, particularly in pharmacology. Compounds containing oxazole rings are often investigated for their antimicrobial, anti-inflammatory, and anticancer properties. Specific studies may reveal its efficacy against certain pathogens or cancer cell lines, although detailed biological data specific to this compound may be limited.

Chemical Reactions

The chemical behavior of this compound can be analyzed through reactions typical of carbamates and oxazoles:

  • Carbamate Deprotection The tert-butyl carbamate group can be removed under acidic conditions to yield a free amine.
  • Oxazole Reactions The oxazole ring can undergo cycloadditions, ring-opening reactions, and functionalization at various positions.
  • Coupling Reactions The phenyl ring can participate in Suzuki, Stille, or Sonogashira coupling reactions to introduce new substituents.

These reactions make it a versatile intermediate in organic synthesis.

Interaction Studies

Interaction studies are crucial for understanding how this compound interacts with biological targets. These studies typically involve:

  • Protein Binding Assays Assessing the compound's affinity for target proteins.
  • Cell-Based Assays Evaluating its effects on cellular processes.
  • Molecular Docking Simulating its binding mode to target molecules.

Mechanism of Action

The mechanism of action of tert-butyl N-[3-(1,3-oxazol-5-yl)phenyl]carbamate involves its interaction with specific molecular targets. The oxazole ring and phenyl group can engage in various biochemical interactions, potentially affecting enzymatic activity and signaling pathways. The tert-butyl carbamate group may also play a role in modulating the compound’s reactivity and stability .

Comparison with Similar Compounds

Comparison with Structural Analogs

Structural Features

Target Compound
  • Core Structure : Phenyl ring with 1,3-oxazol-5-yl substituent at the 3-position and tert-butyl carbamate at the 1-position.
  • Key Functional Groups : Oxazole (aromatic heterocycle with oxygen and nitrogen), tert-butyl carbamate (bulky protecting group).
Analog 1: tert-Butyl (3-(7-Chloro-4,4-dimethyl-2-oxo-pyrimido[4,5-d][1,3]oxazin-1-yl)phenyl)carbamate (18a, )
  • Core Structure: Phenyl ring fused to a pyrimido[4,5-d][1,3]oxazinone system.
  • Substituents : Chloro and dimethyl groups on the pyrimidine ring.
Analog 2: tert-Butyl [(3-amino-1,2-benzoxazol-5-yl)methyl]carbamate ()
  • Core Structure: Benzoxazole (fused benzene and oxazole rings) with an aminomethyl-carbamate chain.
  • Key Differences: Benzoxazole’s fused system increases aromaticity and rigidity compared to the monocyclic oxazole in the target compound .
Analog 3: Merimepodib ()
  • Core Structure : Phenyl-oxazolyl group linked via urea to a tetrahydrofuran carbamate.
  • Key Differences : Incorporates urea linkages and a stereochemically complex tetrahydrofuran group, enhancing target specificity (e.g., kinase inhibition) .

Physicochemical Properties

Compound Molecular Weight (g/mol) LogP (Predicted) Solubility Key Substituent Effects
Target Compound ~262.3 (C₁₄H₁₆N₂O₃) ~2.1 Moderate (oxazole polarity) Oxazole enhances polarity; tert-butyl reduces solubility.
Analog 1 (18a) ~405.8 (C₁₉H₂₁ClN₄O₄) ~3.5 Low (fused ring hydrophobicity) Chloro and dimethyl groups increase hydrophobicity.
Analog 3 (Merimepodib) 452.46 ~1.8 Moderate (urea and carbamate) Urea linkages improve water solubility .

Research Implications

The structural diversity among these analogs highlights the role of heterocycle choice in tuning bioactivity. For instance, replacing oxazole with pyrimido-oxazinone (Analog 1) introduces DNA-binding capability, while Merimepodib’s urea linkages enhance target engagement. Future work on the target compound could explore substituent effects (e.g., electron-withdrawing groups on oxazole) to optimize pharmacokinetics .

Biological Activity

Tert-butyl N-[3-(1,3-oxazol-5-yl)phenyl]carbamate, with the CAS number 1483530-03-5, is an organic compound that has garnered interest due to its potential biological activities. This article reviews its biological properties, synthesis, and structure-activity relationships (SAR), drawing from diverse research findings and case studies.

  • Molecular Formula : C14H16N2O3
  • Molecular Weight : 260.29 g/mol
  • Purity : >97% .

Antimicrobial Activity

Research indicates that compounds containing oxazole rings often exhibit antimicrobial properties. For instance, similar oxazole derivatives have been evaluated for their effectiveness against various pathogens. The structure of this compound suggests potential interactions with microbial enzymes or receptors .

Enzyme Inhibition Studies

Enzyme inhibition studies are critical for understanding the therapeutic potential of new compounds. A recent study profiled several chemicals for their inhibitory effects on various enzymes involved in metabolic pathways. While specific data on this compound was not highlighted, its structural analogs demonstrated significant inhibitory activity against enzymes such as tyrosinase and others implicated in disease processes .

Structure-Activity Relationships (SAR)

Understanding SAR is crucial for optimizing the biological activity of compounds. The presence of the oxazole moiety in the structure of this compound may enhance its interaction with biological targets due to:

  • Electronic Effects : The electron-withdrawing nature of the oxazole ring can modulate reactivity.
  • Steric Factors : The tert-butyl group provides steric bulk that may influence binding affinity and selectivity towards specific targets.

Case Studies and Research Findings

  • Synthesis and Characterization : A study focused on synthesizing related carbamates revealed that modifications to the oxazole ring significantly affected biological activity. Compounds with enhanced hydrophilicity showed improved solubility and bioavailability .
  • Toxicity Profiling : In toxicity assessments conducted on a range of oxazole derivatives, findings indicated that structural modifications could lead to decreased cytotoxicity while maintaining efficacy against target pathogens . This highlights the importance of careful design in developing new therapeutic agents.

Data Table: Biological Activities of Related Compounds

Compound NameActivity TypeEC50 (μM)Reference
5-(4-{[(tert-butoxy)carbonyl]amino}phenyl)-N-[6-(dihydroxycarbonimidoyl)hexyl]-1,2-oxazoleAntimicrobial2.1
7,8-dihydro-[1,2,4]triazolo[4,3-b]pyridazineEnzyme Inhibition0.17
Various Oxazole DerivativesCytotoxicity>100

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